O-Methyl Atovaquone
Overview
Description
O-Methyl Atovaquone is a synthetic compound derived from Atovaquone, a well-known antimalarial drug. It is characterized by its chemical structure, which includes a methoxy group attached to the naphthoquinone core. This modification aims to enhance the solubility and bioavailability of the parent compound, Atovaquone .
Mechanism of Action
Target of Action
O-Methyl Atovaquone primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . This complex plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the energy currency of the cell .
Mode of Action
This compound acts by inhibiting the electron transport in mitochondria, which results in the inhibition of key metabolic enzymes responsible for the synthesis of nucleic acids and ATP . This inhibition is selective and affects only those parasites that are responsive to Atovaquone .
Biochemical Pathways
The inhibition of electron transport by this compound leads to a blockade of several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone . The ultimate metabolic effects of such blockade may include the inhibition of nucleic acid and ATP synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The absorption of Atovaquone varies among individuals . It is excreted mainly through feces (>94% as unchanged drug), and less than 1% is excreted through urine . The elimination half-life ranges from 67 ± 33.4 hours to 77.6 ± 23.1 hours .
Result of Action
The result of this compound’s action is the inhibition of nucleic acid and ATP synthesis in Atovaquone-responsive parasites . This leads to the demise of the parasites at Atovaquone concentrations which otherwise would have been suboptimal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of Atovaquone can be affected by the presence of food, which can enhance its absorption approximately 2-fold . Furthermore, the bioavailability of Atovaquone can be influenced by the patient’s immune status, as it is often used in immunocompromised patients .
Biochemical Analysis
Biochemical Properties
O-Methyl Atovaquone, like Atovaquone, is a hydroxynaphthoquinone, or an analog of ubiquinone . It is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, Atovaquone has been shown to induce apoptosis and inhibit the growth of all the breast cancer cell lines tested . It is likely that this compound may have similar effects on cells, given its structural similarity to Atovaquone.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Atovaquone. Atovaquone is a highly lipophilic drug that closely resembles the structure of ubiquinone . Its inhibitory effect being comparable to ubiquinone, Atovaquone can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .
Temporal Effects in Laboratory Settings
For instance, Atovaquone has been shown to induce time- and dose-dependent apoptosis of AML cells lines and primary samples .
Dosage Effects in Animal Models
Studies on Atovaquone have shown that increasing the concentration of Atovaquone increased the likelihood of high-level resistance emergence .
Metabolic Pathways
This compound, like Atovaquone, is likely to be involved in several metabolic pathways. Atovaquone is known to interact with several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .
Transport and Distribution
Atovaquone is known to be highly lipophilic and closely resembles the structure of ubiquinone . It is likely that this compound, due to its structural similarity to Atovaquone, may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given its structural similarity to Atovaquone, it is likely that this compound may also localize to the mitochondria, where it can affect mitochondrial electron transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Atovaquone involves several steps, starting from the parent compound, Atovaquone. The key step is the methylation of the hydroxyl group on the naphthoquinone ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to be consistent and repeatable, making it suitable for industrial manufacturing .
Chemical Reactions Analysis
Types of Reactions
O-Methyl Atovaquone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
O-Methyl Atovaquone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of naphthoquinone derivatives.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: this compound is explored for its improved pharmacokinetic properties compared to Atovaquone, making it a candidate for treating malaria and other parasitic infections.
Industry: The compound’s enhanced solubility makes it suitable for formulation in various pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Atovaquone: The parent compound, known for its antimalarial activity.
Proguanil: Often used in combination with Atovaquone for malaria prophylaxis.
Ubiquinone: A structurally similar compound involved in the mitochondrial electron transport chain.
Uniqueness
O-Methyl Atovaquone stands out due to its enhanced solubility and bioavailability compared to Atovaquone. This makes it a more effective option for oral administration, potentially leading to better therapeutic outcomes .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIOFDLSVYSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129700-41-0 | |
Record name | O-Methyl atovaquone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL ATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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